N-(3-aminopropyl)-N-ethylmethanesulfonamide
Description
Overview of Sulfonamide Derivatives in Chemical Biology and Material Science
Sulfonamide derivatives are a significant class of compounds with a wide spectrum of biological activities. researchgate.net Historically, they were the first effective chemotherapeutic agents to be widely used and heralded the antibiotic revolution. nih.gov Their mechanism often involves mimicking the structure of p-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria, thereby inhibiting bacterial growth. nih.govijpsjournal.com Beyond their antibacterial role, the sulfonamide motif is integral to drugs developed as anticancer agents, anti-inflammatory compounds, diuretics, and hypoglycemics. ijpsjournal.comopenaccesspub.org In anticancer research, for instance, certain sulfonamides act as inhibitors of carbonic anhydrase, an enzyme overexpressed in many cancers. researchgate.net
In material science, the functional groups associated with sulfonamide derivatives are leveraged for creating materials with specific properties. The aminopropyl group, in particular, is used to functionalize surfaces. For example, (3-Aminopropyl)triethoxysilane is widely employed to modify metal oxide surfaces like silica (B1680970) and titania, creating a reactive layer for further covalent attachment of organic films. wikipedia.org This surface modification is critical in fields ranging from chromatography to biocompatible coatings. Furthermore, materials functionalized with aminopropyl groups have been investigated as carriers for the controlled delivery of therapeutic agents, where the amine can interact with drug molecules to modulate their release. nih.gov
The Role of Propylamino and Ethyl Substituents in Sulfonamide Analogues
The identity of the substituents on the sulfonamide nitrogen atom significantly influences the molecule's physicochemical properties and biological activity. openaccesspub.org Structure-activity relationship (SAR) studies often focus on how different substituents modulate factors like lipophilicity, steric profile, and hydrogen bonding capacity.
The ethyl group is a small, lipophilic alkyl substituent. In the context of drug design, the addition of such groups is a common strategy to fine-tune a molecule's solubility and ability to cross biological membranes. SAR studies on some classes of sulfonamides have indicated a preference for smaller alkyl groups; for example, in one series of VEGFR-2 inhibitors, N,N-dimethyl substitution yielded better activity than N,N-diethyl substitution. acs.org This suggests that the steric bulk of the N-substituents is a critical parameter for biological interaction.
The propylamino or aminopropyl group provides a three-carbon flexible linker terminating in a primary amine. This feature serves two primary roles in molecular design. First, it extends a functional group away from the core of the molecule, which can be crucial for positioning it correctly to interact with a biological target or a surface. Second, the terminal primary amine is a highly valuable reactive handle. It can be readily used for further chemical modifications, such as conjugation to proteins, attachment to solid supports, or the synthesis of more complex derivatives. nih.gov In many applications, the aminopropyl group itself is not the primary pharmacophore but rather a critical component for linking, spacing, or enabling secondary functionalization. nih.govnih.gov
Research Trajectories for Novel Chemical Entities
Current research into sulfonamides continues to be an active and productive area. A major trajectory is the design and synthesis of novel derivatives as potential therapeutics, particularly in oncology. nih.gov Scientists are developing new sulfonamides that target specific biological pathways involved in cancer progression, such as angiogenesis, by inhibiting enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). acs.org
Another significant research direction focuses on the development of new synthetic methodologies to create sulfonamide-containing molecules more efficiently. These include innovative approaches such as using nitrogen-centered radicals to install the sulfonamide group onto complex molecular scaffolds and developing electrochemically promoted multicomponent reactions. rsc.orgacs.org Such advancements in synthetic chemistry open the door to creating diverse libraries of novel sulfonamide derivatives for screening against a wide array of biological targets, thereby accelerating the discovery of new chemical entities with valuable properties. nih.govrsc.org
Contextualizing N-(3-aminopropyl)-N-ethylmethanesulfonamide within Sulfonamide Chemistry
This compound is a specific molecule that embodies the principles of N-substitution. Its structure consists of a central methanesulfonamide (B31651) core, which differs from the classic p-aminobenzenesulfonamide structure of "sulfa" drugs as it is based on methane-, rather than benzene-, sulfonic acid.
The key features of this compound are its N-substituents:
An N-ethyl group , which contributes to the molecule's lipophilicity and steric profile.
An N-(3-aminopropyl) group , which provides a flexible three-carbon chain with a terminal primary amine.
This combination of functional groups makes this compound a potentially useful building block in synthetic chemistry. The primary amine offers a reactive site for conjugation or derivatization, while the tertiary sulfonamide core is chemically stable. It can be envisioned as a reagent for introducing a functionalized ethylmethanesulfonamide moiety into larger, more complex molecules. While specific research detailing the applications of this exact compound is not prominent in the literature, its structure places it firmly within the class of functionalized sulfonamides used as synthetic intermediates.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminopropyl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-3-8(6-4-5-7)11(2,9)10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAVCOQSSHQHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Techniques
Advanced Spectroscopic Methods for N-(3-aminopropyl)-N-ethylmethanesulfonamide
Spectroscopic techniques are indispensable for probing the molecular architecture of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C) and how they are connected. For this compound, ¹H and ¹³C NMR spectra would be essential for confirming its structural integrity.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group, the aminopropyl chain, and the methyl group attached to the sulfur atom. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, triplet, quartet), and their integration values would provide a complete picture of the proton framework. For instance, the methylene protons adjacent to the nitrogen atoms would exhibit characteristic shifts influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the amino group.
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₆H₁₆N₂O₂S), the exact molecular mass can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus verifying the elemental composition.
While experimental mass spectra for this specific compound are not widely published, predicted mass spectrometry data provides insight into the expected ionic species. uni.lu The analysis of related compounds, such as tris(3-n-aminopropyl)amine, shows characteristic fragmentation patterns involving the cleavage of C-C and C-N bonds within the aminopropyl chains. researchgate.net In the case of this compound, fragmentation would likely occur at the C-C bonds of the propyl chain and the C-N and N-S bonds of the sulfonamide moiety. The resulting fragment ions would be characteristic of the compound's structure.
Below is a table of predicted m/z values for various adducts of this compound. uni.lu
| Adduct | m/z |
| [M+H]⁺ | 181.10053 |
| [M+Na]⁺ | 203.08247 |
| [M-H]⁻ | 179.08597 |
| [M+NH₄]⁺ | 198.12707 |
| [M+K]⁺ | 219.05641 |
| [M+H-H₂O]⁺ | 163.09051 |
This data is predicted and serves as a theoretical guide for experimental analysis.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. albany.edu Both techniques probe the vibrational modes of molecular bonds, but they are governed by different selection rules. albany.edu
For this compound, IR and Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to the vibrations of its various functional groups:
N-H stretching: The primary amine (-NH₂) group would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and propyl groups would appear in the 2850-3000 cm⁻¹ region. docbrown.info
S=O stretching: The sulfonyl group (SO₂) is a strong IR absorber and would exhibit characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
C-N stretching: Vibrations associated with the C-N bonds would be found in the fingerprint region, generally between 1020-1220 cm⁻¹. docbrown.info
S-N stretching: The S-N stretching vibration is typically observed in the 800-1000 cm⁻¹ range.
While a specific experimental spectrum for this compound is not available, the NIST WebBook provides gas-phase IR data for the related compound 1-(3-Aminopropyl)imidazole, which clearly shows the characteristic N-H and C-H stretching vibrations. nist.gov The analysis of various sulfonamides also confirms the characteristic S=O stretching frequencies. nih.gov Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. mdpi.com
While there is no published crystal structure for this compound itself, X-ray crystallographic studies have been conducted on numerous other sulfonamide derivatives. ijsr.net These studies reveal important structural features of the sulfonamide group, such as the tetrahedral geometry around the sulfur atom and the typical S-O and S-N bond lengths. ijsr.net For example, a study on 4-amino-N-(5-methyl-lisoxazole-3-yl)-benzene sulfanilamide showed it belongs to the monoclinic crystal system. ijsr.net Such studies on related compounds provide a solid foundation for understanding the likely solid-state conformation and intermolecular interactions (such as hydrogen bonding involving the amine and sulfonamide groups) that this compound might adopt. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography is a particularly powerful and widely used method for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. It is crucial for assessing the purity of this compound and for monitoring its presence in various matrices.
A typical HPLC method for a compound like this compound would likely employ a reverse-phase (RP) column, such as a C18 column. In this mode, a polar mobile phase is used to elute compounds from a nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
For the analysis of sulfonamides and related compounds, various HPLC methods have been developed. For instance, a method for the analysis of Methanesulfonamide (B31651), N-[2-[ethyl(3-methylphenyl)amino]ethyl]- utilized a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) serves as a key identifier, while the peak area is proportional to its concentration.
The development of a validated HPLC method for this compound would involve optimizing parameters such as:
Column: Choice of stationary phase (e.g., C18, C8) and column dimensions.
Mobile Phase: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, and the pH of the buffer.
Detection: UV detection is common for compounds with chromophores. For compounds lacking a strong chromophore, other detectors like a Refractive Index (RI) detector or coupling the HPLC to a mass spectrometer (LC-MS) can be employed. sielc.comnih.gov
The following table outlines a hypothetical set of HPLC conditions that could serve as a starting point for the analysis of this compound, based on methods for similar compounds. sielc.comnih.gov
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
This systematic approach ensures the reliable separation and accurate quantification of this compound, which is fundamental for quality control and research applications.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. The application of GC to the analysis of this compound presents specific considerations due to the compound's chemical structure, which includes a secondary amine and a sulfonamide functional group. These groups impart polarity to the molecule, which can influence its behavior during GC analysis.
Direct analysis of this compound by GC can be challenging. The presence of the amine group can lead to undesirable interactions with the stationary phase of the GC column, potentially resulting in poor peak shape, tailing, and reduced resolution. nih.gov To mitigate these effects and improve the chromatographic properties of the compound, a derivatization step is often employed prior to GC analysis. nih.govphenomenex.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, and to reduce its polarity. For a compound like this compound, derivatization would typically target the active hydrogen on the secondary amine. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), or chloroformates. phenomenex.comresearchgate.net The sulfonamide group is generally more stable and less reactive under typical GC conditions, but derivatization of the amine is crucial for obtaining good chromatographic results.
The choice of the GC column is also a critical parameter. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase, is often suitable for the analysis of derivatized amines. The selection of the appropriate column ensures efficient separation from other components in a mixture and contributes to achieving sharp, symmetrical peaks.
Detection of this compound and its derivatives can be accomplished using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) can be utilized, as it is highly responsive to nitrogen-containing compounds. Furthermore, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) allows for both quantification and structural confirmation of the analyte based on its mass spectrum.
A hypothetical GC method for the analysis of a derivatized form of this compound is presented in the table below. The data is representative and illustrates a typical set of parameters that could be employed.
Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | 5% Phenyl Polysilphenylene-siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Hypothetical Retention Time | 12.5 minutes |
Detailed Research Findings
While specific experimental research focused solely on the gas chromatography of this compound is not extensively documented in publicly available literature, the principles of analyzing structurally related compounds are well-established. Research on the GC analysis of alkylamines and sulfonamides consistently highlights the necessity of derivatization to achieve reliable and reproducible results. acs.orgnih.gov
Studies on alkylamines have demonstrated that derivatization with reagents such as isobutyl chloroformate or pentafluorobenzaldehyde can significantly improve their chromatographic behavior, leading to well-resolved peaks. acs.orgcopernicus.org Similarly, the analysis of sulfonamides by GC often involves a derivatization step, such as methylation, to enhance volatility and prevent thermal degradation. nih.gov The combined presence of both an amine and a sulfonamide moiety in this compound suggests that a carefully selected derivatization strategy targeting the amine group would be a prerequisite for successful GC analysis. The choice of derivatizing agent and the optimization of the reaction conditions would be critical steps in method development.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For N-(3-aminopropyl)-N-ethylmethanesulfonamide, DFT calculations, commonly employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to perform a full geometry optimization. nih.gov This process identifies the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
The resulting electron density distribution from DFT calculations can be used to compute various molecular properties that describe the molecule's reactivity. mdpi.com A molecular electrostatic potential (MESP) map, for instance, can be generated to visualize the electron-rich and electron-deficient regions of the molecule. researchgate.net In this compound, the oxygen atoms of the sulfonamide group and the nitrogen of the primary amine would be expected to show negative potential (electron-rich), indicating sites susceptible to electrophilic attack, while the hydrogen atoms of the amine group would exhibit positive potential (electron-deficient), highlighting potential hydrogen bond donor sites.
Table 1: Representative DFT-Calculated Structural Parameters for a Sulfonamide Moiety
| Parameter | Typical Value Range | Description |
| S=O Bond Length | 1.43 - 1.47 Å | Double bond character between sulfur and oxygen. |
| S-N Bond Length | 1.63 - 1.67 Å | Single bond between sulfur and nitrogen. |
| S-C Bond Length | 1.76 - 1.80 Å | Single bond between sulfur and the methyl carbon. |
| O=S=O Bond Angle | 118 - 122° | Angle between the two sulfonyl oxygens. |
| C-S-N Bond Angle | 105 - 109° | Angle defining the geometry around the sulfur atom. |
Note: The values in this table are representative and the precise geometry for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for predicting how a molecule will interact with other species. physchemres.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. physchemres.org For this compound, the primary amine and the sulfonamide oxygen atoms would likely be major contributors to the HOMO, while the LUMO may be distributed across the sulfonamide group.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Definition | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
Molecular Dynamics Simulations of this compound
While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By simulating the motions of atoms and molecules, MD can explore conformational changes and interactions with the surrounding environment, such as a solvent or a biological target.
This compound possesses several rotatable single bonds, particularly in the N-ethyl and N-aminopropyl chains. This flexibility allows the molecule to adopt numerous different three-dimensional shapes, or conformations. rsc.org Conformational analysis aims to identify the most stable, low-energy conformers and to understand the energy barriers that separate them. nih.gov MD simulations can be used to sample a wide range of possible conformations by simulating the molecule's movement over a period of time, allowing it to overcome energy barriers and explore its conformational landscape. researchgate.net This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
In the context of medicinal chemistry, understanding how a small molecule (ligand) interacts with a biological target, such as a protein, is of paramount importance. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations would be a critical tool. After an initial prediction of the binding pose using molecular docking, an MD simulation of the ligand-protein complex would be performed. als-journal.com
These simulations can:
Assess Binding Stability: Determine if the ligand remains stably bound in the target's active site over time.
Characterize Key Interactions: Analyze the dynamic behavior of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov
Calculate Binding Free Energy: Employ advanced computational methods to estimate the strength of the ligand-target interaction, providing a quantitative measure of binding affinity.
Prediction of Molecular Properties
Beyond electronic structure and dynamics, computational methods are widely used to predict a range of physicochemical and pharmacokinetic properties. This field, often referred to as cheminformatics or Molecular Property Prediction (MPP), is essential in early-stage drug discovery and materials science. arxiv.orgarxiv.org Various models, many based on Quantitative Structure-Activity Relationships (QSAR), can predict properties directly from the molecular structure.
For this compound, these models could predict key drug-like properties such as:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.
Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to permeate cell membranes.
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, impacting its formulation and bioavailability.
ADME Properties: Models can predict aspects of Absorption, Distribution, Metabolism, and Excretion.
Table 3: Computationally Predicted Molecular Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 180.27 g/mol | Basic molecular property. bldpharm.com |
| XLogP3 | -0.5 to 1.0 | Indicates a relatively hydrophilic character. |
| Hydrogen Bond Donors | 2 | The two hydrogens on the primary amine. |
| Hydrogen Bond Acceptors | 4 | The two sulfonyl oxygens and two nitrogen atoms. |
| Rotatable Bond Count | 6 | Indicates significant conformational flexibility. |
| TPSA | ~60 - 80 Ų | Suggests potential for good cell membrane permeability. |
Note: These values are estimates based on the compound's structure and general predictive models. Precise values may vary between different prediction algorithms.
Collision Cross Section (CCS) Prediction
The Collision Cross Section (CCS) is a critical physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is an important identifier in analytical techniques like ion mobility spectrometry-mass spectrometry (IMS-MS). Predicting the CCS of a compound like this compound can aid in its identification in complex mixtures, even without a physical standard.
Various computational methods can be employed to predict CCS values. These approaches often involve generating a three-dimensional model of the molecule and simulating its interaction with a buffer gas. Machine learning models, trained on large datasets of experimentally determined CCS values, have also become a popular and accurate method for CCS prediction. These models use molecular descriptors to correlate a compound's structure with its predicted CCS value.
Illustrative Data Table for Predicted CCS Values:
Below is an example of how predicted CCS data for this compound could be presented. The values are hypothetical and for illustrative purposes only.
| Adduct Ion | Predicted CCS (Ų) | Prediction Method |
| [M+H]⁺ | 135.2 | Machine Learning Model |
| [M+Na]⁺ | 142.5 | Trajectory Method |
Partition Coefficient (XlogP) Prediction
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is a crucial parameter in drug discovery and development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. XlogP is a commonly used computational method for estimating the logP value based on the molecule's structure.
Illustrative Data Table for Predicted Partition Coefficient:
This table demonstrates how the predicted XlogP value for this compound might be displayed. The value is hypothetical.
| Compound | Predicted XlogP |
| This compound | 1.25 |
In Silico Approaches for Mechanistic Insights
In silico approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential mechanism of action of this compound at a molecular level. These computational techniques can be used to predict how a molecule might interact with biological targets like proteins or enzymes.
Molecular docking studies would involve computationally placing the 3D structure of this compound into the binding site of a target protein to predict its binding affinity and orientation. This can help identify potential biological targets and elucidate the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.
Environmental Behavior and Degradation Pathways Mechanistic Focus
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For the sulfonamide class of compounds, to which N-(3-aminopropyl)-N-ethylmethanesulfonamide belongs, hydrolysis is generally not considered a major degradation pathway under typical environmental conditions (pH 5-9 and ambient temperatures). Studies on various sulfonamides have shown them to be hydrolytically stable, with long half-lives. nih.govacs.org The stability of the sulfonamide bond (S-N) to hydrolysis means that this process is unlikely to be a significant removal mechanism for this compound in aquatic environments.
However, under more extreme pH conditions (acidic or alkaline) or elevated temperatures, hydrolysis of the sulfonamide bond can occur, leading to the cleavage of the molecule. For this compound, this would likely result in the formation of methanesulfonic acid and N-ethylpropane-1,3-diamine. Another potential, though less likely, hydrolysis pathway could involve the cleavage of the C-N bonds.
Table 1: Predicted Hydrolytic Stability of this compound Based on General Sulfonamide Behavior
| pH Range | Temperature | Predicted Stability | Primary Cleavage Point |
| 4-9 | Ambient | High | - |
| < 4 | Elevated | Low | Sulfonamide (S-N) bond |
| > 9 | Elevated | Low | Sulfonamide (S-N) bond |
This table is illustrative and based on the general hydrolytic behavior of sulfonamides, not on specific experimental data for this compound.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals.
For many sulfonamides, photolysis is a more significant abiotic degradation pathway than hydrolysis. nih.gov Direct photolysis can occur if the compound absorbs light in the solar spectrum. Indirect photolysis is often the predominant mechanism in natural waters due to the presence of dissolved organic matter, which acts as a photosensitizer. nih.gov
The degradation of sulfonamides through photolysis can proceed via several mechanisms, including the cleavage of the sulfonamide bond, transformations of the amine group, and modifications to other parts of the molecule. mdpi.com For this compound, potential photolytic degradation pathways could involve the cleavage of the S-N bond, leading to the formation of separate amine and sulfonic acid moieties, or photo-oxidation of the ethyl and aminopropyl groups. The presence of the amine groups may make the molecule susceptible to photo-oxidation.
Table 2: Potential Photolytic Degradation Pathways for this compound
| Pathway | Description | Potential Products |
| S-N Bond Cleavage | The sulfonamide bond is broken by light energy. | Methanesulfonic acid, N-ethylpropane-1,3-diamine |
| N-Dealkylation | Removal of the ethyl group from the nitrogen atom. | N-(3-aminopropyl)methanesulfonamide, Acetaldehyde |
| Oxidation of Aminopropyl Chain | Oxidation of the aminopropyl side chain. | Various aldehydes, carboxylic acids, and smaller amines |
This table presents hypothetical pathways based on known photolytic reactions of similar compounds.
Biotic Degradation in Environmental Matrices
Biotic degradation involves the breakdown of organic compounds by microorganisms, such as bacteria and fungi. This is a crucial process for the removal of many synthetic chemicals from soil and water.
While specific studies on the microbial degradation of this compound are lacking, the biodegradation of sulfonamides has been documented. nih.gov Several bacterial strains have been identified that can utilize sulfonamides as a source of carbon, nitrogen, or sulfur. nih.gov
Common microbial transformation pathways for sulfonamides include:
Ipso-hydroxylation: A novel pathway identified in some bacteria involves the hydroxylation at the carbon atom of the benzene (B151609) ring that is attached to the sulfonyl group, leading to the cleavage of the C-S bond and fragmentation of the molecule. nih.gov
Cleavage of the S-N bond: Microorganisms can enzymatically cleave the sulfonamide bond, breaking the molecule into its constituent amine and sulfonyl parts.
N-acetylation: The amine group can be acetylated by microbial enzymes. While this is a transformation, it does not always lead to complete degradation and can sometimes result in more persistent products.
Hydroxylation: The introduction of hydroxyl groups onto the molecule can be a preliminary step in its degradation, making it more water-soluble and susceptible to further enzymatic attack.
For this compound, microbial degradation would likely initiate with attacks on the functional groups. The primary and secondary amine groups, as well as the ethyl and propyl chains, are potential sites for initial enzymatic reactions. N-dealkylation of the ethyl group is a plausible initial step.
The identification of degradation products is essential for understanding the complete environmental fate of a compound. Based on the known microbial pathways for sulfonamides and other N-alkylated compounds, a number of potential degradation products for this compound can be hypothesized.
Table 3: Hypothetical Biotic Degradation Products of this compound
| Degradation Pathway | Potential Intermediate/Final Products |
| S-N Bond Cleavage | Methanesulfonic acid, N-ethylpropane-1,3-diamine |
| N-De-ethylation | N-(3-aminopropyl)methanesulfonamide, Acetaldehyde |
| Oxidation of Propylamine Chain | 3-(Ethyl(methylsulfonyl)amino)propanoic acid |
| Complete Mineralization | Carbon dioxide, Water, Ammonium, Sulfate |
This table is illustrative and lists compounds that could be formed based on established microbial degradation pathways for similar chemical structures.
Environmental Fate Modeling (mechanistic prediction, not risk assessment)
Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. For compounds like this compound, where experimental data is scarce, Quantitative Structure-Activity Relationship (QSAR) models can be particularly useful.
QSAR models predict the physicochemical properties and environmental fate parameters of a chemical based on its molecular structure. For sulfonamides, QSAR models have been developed to predict degradation rates in processes like photocatalysis. nih.gov These models often use quantum chemical parameters, such as the energy of the highest occupied molecular orbital (EHOMO) and Fukui indices, to correlate the molecular structure with reactivity and degradability. nih.gov
A mechanistic model for this compound would consider its key structural features: the sulfonamide group, the secondary and primary amine functionalities, and the alkyl chains. The model would predict partitioning behavior (e.g., between water and soil) based on properties like its octanol-water partition coefficient (Kow) and degradation rates based on its susceptibility to hydrolysis, photolysis, and microbial attack. The presence of the ionizable amine groups means that its environmental behavior will be pH-dependent.
Table 4: Key Molecular Descriptors for Environmental Fate Modeling of this compound
| Descriptor | Relevance to Environmental Fate | Predicted Influence |
| Molecular Weight | Influences transport and diffusion. | Moderate |
| Log Kow | Predicts partitioning between water and organic matter (e.g., soil, sediment). | Likely low to moderate, indicating some mobility in water. |
| pKa | Determines the ionization state at different environmental pH values, affecting solubility, sorption, and bioavailability. | The amine groups will be protonated at acidic to neutral pH, increasing water solubility. |
| Susceptibility to Nucleophilic/Electrophilic Attack | Indicates reactivity towards chemical and biological degradation. | The sulfonamide and amine groups are key reactive sites. |
This table highlights important parameters for predictive modeling; actual values would need to be calculated using specialized software.
Future Directions in Research
Development of Advanced Analytical Techniques for Complex Sample Analysis
A critical aspect of understanding the biological fate and activity of N-(3-aminopropyl)-N-ethylmethanesulfonamide will be the development of highly sensitive and selective analytical methods for its detection and quantification in complex biological matrices. While traditional methods like high-performance liquid chromatography (HPLC) have been widely used for sulfonamide analysis, the future lies in the adoption of more advanced techniques. ymerdigital.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are expected to be instrumental in providing the high sensitivity and specificity required for pharmacokinetic and metabolic studies of this compound. ymerdigital.com Furthermore, the development of novel sample preparation techniques will be crucial to overcome matrix effects. ymerdigital.com Ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) is one such technique that has shown promise for the extraction of sulfonamides from environmental and biological samples. mdpi.com
The table below outlines a comparative overview of potential analytical techniques for the analysis of this compound.
| Technique | Principle | Potential Advantages for this compound Analysis | Key Considerations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Cost-effective, robust for initial purity assessments. | Lower sensitivity and specificity compared to MS-based methods. |
| LC-MS/MS | High-resolution separation coupled with mass-based detection. | High sensitivity and specificity, suitable for complex matrices. | Higher instrumentation and operational costs. |
| Immunoassays (ELISA) | Antigen-antibody specific binding. | High throughput, rapid screening of multiple samples. | Development of specific antibodies is required. |
| Biosensors | Biological recognition element coupled to a transducer. | Real-time analysis, potential for point-of-care applications. | Sensor stability and reproducibility can be challenging. |
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, future research will likely move beyond single-endpoint assays and embrace a systems biology approach through the integration of multi-omics data. ajjms.comnih.gov This involves the simultaneous analysis of the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics) of a biological system upon exposure to the compound. nih.gov
By correlating changes across these different molecular layers, researchers can construct a more complete picture of the compound's mechanism of action, identify its primary and off-target effects, and discover potential biomarkers of its activity. nih.govnih.gov For instance, transcriptomic analysis could reveal changes in gene expression patterns, while proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could highlight shifts in metabolic pathways. ajjms.com
A proposed multi-omics workflow for investigating this compound is presented below.
| Omics Layer | Methodology | Potential Insights for this compound |
| Genomics | Whole-genome sequencing, CRISPR screens. | Identification of genetic factors influencing sensitivity or resistance. |
| Transcriptomics | RNA-sequencing. | Elucidation of gene expression changes and affected signaling pathways. |
| Proteomics | Mass spectrometry-based proteomics. | Identification of direct protein targets and downstream protein expression changes. |
| Metabolomics | NMR spectroscopy, mass spectrometry. | Characterization of metabolic reprogramming induced by the compound. |
Rational Design of N-substituted Sulfonamide Scaffolds through Computational Approaches
Computational methods are set to play a pivotal role in the future exploration of this compound and its analogs. google.compatsnap.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening can be employed to rationally design novel N-substituted sulfonamide scaffolds with improved potency, selectivity, and pharmacokinetic properties. nih.govsysrevpharm.orgopenmedicinalchemistryjournal.com
Molecular docking studies can predict the binding modes of this compound and its derivatives to the active sites of potential target proteins, providing insights into the key molecular interactions. nih.govnih.gov This information can then be used to guide the synthesis of new analogs with optimized binding affinities. nih.gov QSAR models can establish mathematical relationships between the chemical structures of a series of sulfonamides and their biological activities, enabling the prediction of the activity of yet-unsynthesized compounds. nih.gov
The following table summarizes key computational approaches and their potential applications in the rational design of this compound-based molecules.
| Computational Approach | Description | Application to this compound Research |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify potential biological targets and optimize binding interactions. openmedicinalchemistryjournal.com |
| QSAR | Correlates chemical structure with biological activity. | To predict the activity of new analogs and guide lead optimization. nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds for potential hits. | To identify novel sulfonamide scaffolds with desired biological activity. openmedicinalchemistryjournal.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To assess the stability of ligand-protein complexes. patsnap.com |
Exploration of Novel Biological Targets based on Mechanistic Insights
While sulfonamides are historically known for their antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase (DHPS), recent research has unveiled a broader range of biological targets for this class of compounds. researchgate.netacs.org Future investigations into this compound should therefore include the exploration of novel biological targets to uncover new therapeutic opportunities.
Based on studies of other N-substituted sulfonamides, potential targets could include enzymes such as carbonic anhydrases, which are implicated in various cancers, and kinases, which are key regulators of cellular signaling pathways. nih.gov The discovery of N-sulfonamide-tetrahydroisoquinolines as potent agonists of the retinoic acid receptor-related orphan receptor γt (RORγt) highlights the potential for sulfonamides to modulate nuclear receptor activity. nih.gov
A systematic approach to target identification for this compound could involve a combination of computational predictions and experimental validation. Phenotypic screening in various disease models could also reveal unexpected activities, which can then be followed by target deconvolution studies to identify the responsible molecular targets.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the presence of ethyl, aminopropyl, and sulfonamide groups.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 204.22 g/mol for analogs) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for analogs with aromatic or heterocyclic substituents .
- Elemental analysis : Quantifies nitrogen content to confirm amine incorporation (e.g., 5.30 mmol/g Cl in VBC/DVB copolymers) .
How does the modification of N-(3-aminopropyl) derivatives influence their metal ion sorption capacities?
Advanced
Modification with heterocyclic amines (e.g., pipecoline, pyrrolidinone) enhances Ag(I) sorption:
- Sorption capacity : Ranges from 105.4–130.7 mg Ag(I)/g resin, depending on amine type. Trans-1,4-diaminocyclohexane-modified resins show the highest selectivity for Ag(I) over Cu(II) and Pb(II) in real chloride solutions .
- Kinetic modeling : Sorption data fit the pseudo-first-order model (), indicating physisorption-dominated mechanisms.
- Selectivity : Competitive sorption experiments (e.g., using ICP-MS) in multi-metal solutions reveal preferential binding to Ag(I) due to ligand softness and coordination geometry .
What methodologies are recommended for analyzing the selectivity of this compound derivatives toward specific metal ions?
Q. Advanced
- Batch sorption studies : Use synthetic and real leaching solutions (e.g., chloride media) with varying pH (2–6) and metal concentrations.
- Inductively coupled plasma (ICP) analysis : Quantify residual metal ions post-sorption to calculate distribution coefficients () and selectivity ratios.
- X-ray photoelectron spectroscopy (XPS) : Identify binding interactions (e.g., N–Ag coordination) on the resin surface .
- Competitive experiments : Co-incubate resins with mixed metal solutions (e.g., Ag(I), Cu(II), Zn(II)) to assess preferential binding under realistic conditions .
How can structural analogs of this compound be designed to enhance reactivity or specificity?
Q. Advanced
- Functional group substitution : Replace ethyl with fluorophenyl groups (e.g., N-(2-amino-3-fluorophenyl)methanesulfonamide) to alter electronic properties and improve biomolecular interactions .
- Chain elongation : Extend the aminopropyl chain to increase flexibility and metal chelation efficiency (e.g., N-(3-aminopropyl)-1,4-butanediamine analogs) .
- Heterocyclic integration : Incorporate pyrazole or piperidine rings (e.g., as in ) to enhance steric effects and target specificity in drug discovery .
How should researchers resolve contradictions in sorption efficiency data across different kinetic models?
Q. Advanced
- Model validation : Compare pseudo-first-order, pseudo-second-order, and Elovich models using statistical metrics (e.g., AIC, ). For Ag(I) sorption, pseudo-first-order models are often optimal due to rapid initial physisorption .
- Error analysis : Use residual plots to identify deviations, which may indicate mixed adsorption mechanisms (e.g., chemisorption at later stages).
- Cross-validation : Pair kinetic data with isotherm studies (Langmuir/Freundlich) to confirm monolayer vs. multilayer adsorption .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility.
- Waste disposal : Neutralize sulfonamide residues with dilute acetic acid before disposal.
- Emergency measures : Immediate rinsing with water for spills; consult SDS for compound-specific toxicity data .
How do structural analogs of this compound differ in biological or chemical activity?
Q. Advanced
- Aldehyde-containing analogs (e.g., N-(3-aminopropyl)-4-aminobutanal): Exhibit enhanced reactivity in Schiff base formation, useful for crosslinking polymers or drug conjugation .
- Fluorinated analogs (e.g., N-(2-amino-3-fluorophenyl)methanesulfonamide): Show improved metabolic stability and receptor binding affinity in medicinal chemistry studies .
- Heterocyclic derivatives (e.g., pyrazole-containing sulfonamides): Demonstrate antimicrobial activity via enzyme inhibition (e.g., carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
